molecular formula C11H14FNO B7976630 Cyclopropyl-(3-fluoro-5-methoxybenzyl)-amine

Cyclopropyl-(3-fluoro-5-methoxybenzyl)-amine

Cat. No.: B7976630
M. Wt: 195.23 g/mol
InChI Key: RORWEEJNKLVPDM-UHFFFAOYSA-N
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Description

Cyclopropyl-(3-fluoro-5-methoxybenzyl)-amine is an organic compound characterized by a cyclopropyl group attached to a benzylamine moiety, which is further substituted with a fluorine atom and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(3-fluoro-5-methoxybenzyl)-amine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Synthesis of 3-fluoro-5-methoxybenzyl alcohol: This can be achieved by the reduction of 3-fluoro-5-methoxybenzaldehyde using a reducing agent like sodium borohydride.

    Formation of 3-fluoro-5-methoxybenzyl bromide: The benzyl alcohol is then converted to the corresponding benzyl bromide using phosphorus tribromide.

    Cyclopropylation: The benzyl bromide undergoes a nucleophilic substitution reaction with cyclopropylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(3-fluoro-5-methoxybenzyl)-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Cyclopropyl-(3-fluoro-5-methoxybenzyl)-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: It may be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopropyl-(3-fluoro-5-methoxybenzyl)-amine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group and the fluorine atom can influence the binding affinity and specificity of the compound, thereby modulating its biological activity. The methoxy group can also play a role in enhancing the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-methoxybenzyl alcohol
  • 3-Fluoro-5-methoxybenzyl bromide
  • Cyclopropyl-(3-fluoro-5-methoxyphenyl)methanol

Uniqueness

Cyclopropyl-(3-fluoro-5-methoxybenzyl)-amine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

N-[(3-fluoro-5-methoxyphenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-14-11-5-8(4-9(12)6-11)7-13-10-2-3-10/h4-6,10,13H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORWEEJNKLVPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CNC2CC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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